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Professionals

Introduction
Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from

the mushroom Omphalotus olearius. Its unique structure, featuring multiple backbone N-

methylations, contributes to its high stability and biological activity, making it a promising

candidate for the development of novel anthelmintic drugs. The ribosomal synthesis of

Omphalotin A, governed by a compact biosynthetic gene cluster, presents an attractive

opportunity for heterologous expression and yield optimization through metabolic engineering.

This document provides detailed protocols and application notes for engineering the

Omphalotin A biosynthetic pathway in the yeast Pichia pastoris, a well-established host for

recombinant protein production, to achieve increased yields.

Data Presentation
Table 1: Reported Yields of Omphalotin A and its
Analogs in Engineered Pichia pastoris
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Note: Specific quantitative yields are often reported qualitatively in the literature. The table

reflects the available information.

Experimental Protocols
Cloning of the Omphalotin A Biosynthetic Genes
(ophMA and ophP)
This protocol describes the cloning of the ophMA and ophP genes into Pichia pastoris

expression vectors. The ophMA gene encodes the precursor peptide and methyltransferase,

while ophP encodes the macrocyclase.

Materials:
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cDNA from Omphalotus olearius

High-fidelity DNA polymerase

PCR primers for ophMA and ophP (with appropriate restriction sites)

pPICZA and pPIC3.5K expression vectors (or other suitable Pichia vectors)

Restriction enzymes (e.g., EcoRI, NotI, BamHI, SpeI)

T4 DNA Ligase

Chemically competent E. coli (e.g., DH5α)

LB agar plates with appropriate antibiotics (e.g., Zeocin™, Ampicillin)

Plasmid purification kit

Protocol:

Gene Amplification: Amplify the coding sequences of ophMA and ophP from O. olearius

cDNA using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate

restriction sites for cloning into the chosen expression vectors (e.g., pPICZA for ophMA and

pPIC3.5K for ophP).

Vector and Insert Digestion: Digest both the amplified PCR products and the expression

vectors with the corresponding restriction enzymes.

Ligation: Ligate the digested ophMA insert into the linearized pPICZA vector and the

digested ophP insert into the linearized pPIC3.5K vector using T4 DNA Ligase.

Transformation into E. coli: Transform the ligation mixtures into competent E. coli cells and

select for positive clones on LB agar plates containing the appropriate antibiotic.

Plasmid Verification: Isolate plasmid DNA from positive colonies and verify the correct

insertion of ophMA and ophP by restriction digestion and Sanger sequencing.

Heterologous Expression in Pichia pastoris
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This protocol details the transformation of the expression vectors into P. pastoris and the

selection of recombinant clones.

Materials:

Validated pPICZA-ophMA and pPIC3.5K-ophP plasmids

Pichia pastoris strain GS115

YPD medium

Electroporator and cuvettes

Ice-cold 1 M Sorbitol

YPDS plates with Zeocin™ (for pPICZA) and G418 (if pPIC3.5K carries the kanMX marker)

Protocol:

Plasmid Linearization: Linearize the pPICZA-ophMA and pPIC3.5K-ophP plasmids with a

suitable restriction enzyme (e.g., SacI or SalI) to promote integration into the P. pastoris

genome.

Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.

Transformation: Co-transform the linearized pPICZA-ophMA and pPIC3.5K-ophP plasmids

into the competent P. pastoris cells by electroporation.

Selection of Transformants: Plate the transformed cells onto YPDS plates containing the

appropriate selection agents (e.g., Zeocin™ and G418) to select for colonies that have

integrated both plasmids.

Screening for High-Yielding Clones: Screen individual colonies for Omphalotin A production

by small-scale cultivation and analysis as described in the following protocols.

Fermentation for Omphalotin A Production
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This protocol outlines the cultivation of recombinant P. pastoris for the production of

Omphalotin A in a shake flask format. For higher yields, this process can be scaled up to a

bioreactor with optimized feeding strategies.

Materials:

Recombinant P. pastoris clone

BMGY (Buffered Glycerol-complex Medium)

BMMY (Buffered Methanol-complex Medium)

Sterile shake flasks

Protocol:

Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 10

mL of BMGY medium and grow at 30°C with vigorous shaking (250-300 rpm) for 16-18 hours

until the culture is dense.

Biomass Generation: Use the inoculum to start a larger culture in BMGY medium (e.g., 100

mL in a 1 L flask) and grow at 30°C with shaking until the OD600 reaches 2-6.

Induction of Expression: Pellet the cells by centrifugation and resuspend the cell pellet in

BMMY medium to the original culture volume to induce gene expression from the AOX1

promoter.

Methanol Feeding: Continue to incubate the culture at 30°C with vigorous shaking. To

maintain induction, add methanol to a final concentration of 0.5% every 24 hours.

Cultivation: Continue the cultivation for 72 hours. Harvest the cells by centrifugation for

subsequent extraction of Omphalotin A.

Optimization of Fermentation Parameters: To further increase the yield of Omphalotin A, the

following parameters can be optimized in a bioreactor setting:

pH: Maintain the pH of the culture medium between 5.0 and 6.0.
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Temperature: While 30°C is standard, lowering the temperature to 20-25°C during the

induction phase can sometimes improve protein folding and yield.

Dissolved Oxygen (DO): Maintain DO levels above 20% by controlling the agitation and

aeration rates.

Methanol Feed Strategy: Implement a fed-batch strategy with a controlled methanol feed to

avoid toxic accumulation while ensuring continuous induction.

Extraction and Quantification of Omphalotin A
This protocol describes the extraction of Omphalotin A from P. pastoris cells and its

quantification using LC-MS/MS.

Materials:

Cell pellet from fermentation

Glass beads (0.5 mm)

Lysis buffer (e.g., PBS with protease inhibitors)

Ethyl acetate

Methanol (LC-MS grade)

Water with 0.1% formic acid (LC-MS grade)

Acetonitrile with 0.1% formic acid (LC-MS grade)

Omphalotin A standard

LC-MS/MS system

Protocol:

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass

beads.
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Extraction: Add an equal volume of ethyl acetate to the cell lysate, vortex vigorously, and

centrifuge to separate the phases.

Sample Preparation: Carefully collect the upper ethyl acetate phase and evaporate it to

dryness under a stream of nitrogen or in a vacuum concentrator.

Reconstitution: Reconstitute the dried extract in a known volume of methanol for LC-MS/MS

analysis.

LC-MS/MS Analysis:

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Develop a suitable gradient to separate Omphalotin A from other metabolites

(e.g., a linear gradient from 5% to 95% B over 10 minutes).

Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use Multiple

Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion

transitions for Omphalotin A.

Quantification: Generate a standard curve using a serial dilution of the Omphalotin A
standard. Quantify the amount of Omphalotin A in the samples by comparing their peak

areas to the standard curve.

Visualizations
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Caption: The biosynthetic pathway of Omphalotin A.

Experimental Workflow for Omphalotin A Production

1. Gene Cloning
(ophMA and ophP into Pichia vectors)

2. P. pastoris Transformation
(Co-transformation and selection)

3. Fermentation
(Biomass generation and induction)

4. Extraction
(Cell lysis and solvent extraction)

5. LC-MS/MS Analysis
(Quantification of Omphalotin A)
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Caption: Workflow for engineering and producing Omphalotin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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